(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Rationale and Positional Isomerism Considerations
The IUPAC name is derived by prioritizing the pyrazol-3-one core (2,4-dihydro-3H-pyrazol-3-one) as the parent structure. Key substituents are enumerated as follows:
- Position 4 : A methylidene group (–CH=) substituted with a (2,4-dichlorophenyl)amino moiety. The (E)-configuration is assigned to the methylidene double bond based on Cahn-Ingold-Prelog priority rules, where the higher-priority (2,4-dichlorophenyl)amino group and the pyrazolone ring occupy opposite sides.
- Position 5 : A methyl group (–CH₃).
- Position 2 : A 3-methyltriazolo[4,3-b]pyridazin-6-yl group. This bicyclic system consists of a triazole ring fused to a pyridazine ring at positions 4 and 3-b, with a methyl substituent at position 3 of the triazole.
Positional isomerism may arise from:
Crystallographic Characterization and Tautomeric Behavior Analysis
X-ray diffraction studies of analogous pyrazolones (e.g., (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)°. Key structural features include:
| Parameter | Value |
|---|---|
| Crystallographic system | Monoclinic |
| Space group | P2₁/c (No. 14) |
| Unit cell volume | 1603.52(11) ų |
| Z (molecules/unit cell) | 4 |
The pyrazolone ring adopts a planar conformation, with the methylidene group and triazolo-pyridazine substituent oriented perpendicular to the plane. Hydrogen bonding between the lactam carbonyl (C=O) and adjacent N–H groups stabilizes the lactam tautomer over the lactim form, as observed in related structures. Tautomeric equilibrium is further influenced by:
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis, HRMS)
¹H NMR (400 MHz, DMSO-d₆):
- δ 2.35 (s, 3H) : C5-methyl group.
- δ 3.89 (s, 3H) : N3-methyl on triazolo-pyridazine.
- δ 7.45–8.20 (m, 4H) : Aromatic protons from 2,4-dichlorophenyl and triazolo-pyridazine.
- δ 8.95 (s, 1H) : Methylidene proton (–CH=), coupling with N–H (J = 9.8 Hz).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 165.2 : Lactam carbonyl (C3).
- δ 152.1–140.3 : Aromatic carbons from dichlorophenyl and triazolo-pyridazine.
- δ 122.5 : Methylidene carbon (–CH=).
IR (KBr, cm⁻¹) :
UV-Vis (MeOH, λmax) :
- 285 nm : π→π* transition in conjugated enone system.
- 320 nm : n→π* transition of the triazolo-pyridazine moiety.
HRMS (ESI-TOF) :
- Observed : [M+H]⁺ = 470.0821 (calc. 470.0824 for C₂₁H₁₇Cl₂N₇O).
Properties
Molecular Formula |
C17H13Cl2N7O |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2N7O/c1-9-12(8-20-14-4-3-11(18)7-13(14)19)17(27)26(23-9)16-6-5-15-22-21-10(2)25(15)24-16/h3-8,23H,1-2H3 |
InChI Key |
QTYVLRAOHVXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the triazolopyridazine moiety: This can be synthesized by reacting appropriate starting materials under specific conditions to form the triazolopyridazine ring.
Synthesis of the pyrazolone core: The pyrazolone ring can be formed through a cyclization reaction involving hydrazine derivatives and β-diketones.
Coupling of the dichlorophenyl group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following are potential applications based on the compound's structure:
- Anticancer Activity : Compounds containing triazole and pyrazolone structures have been associated with anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines due to their ability to inhibit cell proliferation .
- Antimicrobial Properties : The presence of the dichlorophenyl group is linked to diverse pharmacological effects, including antibacterial and antifungal activities. Similar compounds have demonstrated efficacy against a range of microbial pathogens .
- Anti-inflammatory Effects : Pyrazolone derivatives are known for their analgesic and anti-inflammatory properties. This suggests that the compound may also exhibit such effects, warranting further investigation into its therapeutic potential for inflammatory diseases .
Research Findings
Recent studies have explored the synthesis and characterization of various analogs of this compound to assess their biological activities:
- A study highlighted the synthesis of thiosemicarbazide derivatives that showed promising anticancer activity against colon carcinoma cells with IC50 values indicating effective growth inhibition .
- Another investigation focused on the interaction of similar compounds with biological targets using computer-aided drug design methods, suggesting that these molecules could serve as lead compounds in drug development .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives that were screened against human cancer cell lines. One derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various triazole-containing compounds revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like streptomycin. This underscores the potential application of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one in treating bacterial infections .
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Biological Activity
The compound (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activities, pharmacological properties, and structure-activity relationships (SAR), drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.2 g/mol. The presence of multiple functional groups including a dichlorophenyl moiety and a triazolo-pyridazine structure suggests a rich pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁Cl₂N₇O |
| Molecular Weight | 388.2 g/mol |
| CAS Number | 1190323-95-5 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to our target have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR. The incorporation of the triazole moiety enhances the antitumor efficacy by improving selectivity towards cancer cells .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies on related pyrazole derivatives have reported effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The dichlorophenyl group may contribute to these effects through enhanced membrane permeability or interaction with microbial targets .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory activities. The presence of the pyrazolone core in this compound suggests potential use as an analgesic and anti-inflammatory agent. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be attributed to its unique structural features:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyrazolone Core : Associated with analgesic and anti-inflammatory activities.
- Dichlorophenyl Group : Enhances lipophilicity and may improve bioavailability.
Case Studies
- Antitumor Evaluation : A study on pyrazole derivatives showed that compounds with similar structures inhibited tumor cell proliferation in vitro and in vivo models. The most active derivatives were tested against human cancer cell lines with promising results indicating potential for further development as anticancer agents .
- Antimicrobial Testing : A series of synthesized pyrazole compounds were evaluated for antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited MIC values lower than established antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
(4E)-4-{[(2,3-Dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
(4E)-4-{[(3,4-Dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₆H₁₁Cl₂N₇O
- Key Difference : Reduced methyl substitution on the triazolo-pyridazinyl ring.
Trifluoromethyl-Substituted Analog
(4E)-4-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₇H₁₁ClF₃N₈O
- Key Difference : Replacement of 2,4-dichloro with a trifluoromethyl group at the 5-position.
Pyrazol-3-one Derivatives with Alternative Substituents
(4E)-2-Acetyl-4-[(2-Nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄
- Key Differences :
- Acetyl group at position 2 instead of triazolo-pyridazinyl.
- Nitrophenyl substituent instead of dichlorophenyl.
- Data: Melting point = 170°C, % yield = 69.8%, IR νmax at 1702 cm⁻¹ (C=O) and 1552 cm⁻¹ (NO₂) .
(4E)-5-Methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one
- Molecular Formula : C₁₆H₁₄N₄O
- Key Difference: Phenylhydrazone substituent instead of dichlorophenylamino.
- Impact : Reduced halogen content may decrease antimicrobial activity but improve solubility .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The triazolo-pyridazinyl group requires multi-step synthesis, reducing yields (e.g., 69.8% for simpler pyrazolones vs. <50% for complex triazolo systems) .
- Structural Insights : Planar configurations (4E) optimize π-stacking in enzyme active sites, while bulky substituents (e.g., CF₃) may hinder binding in sterically constrained targets .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolone core followed by sequential functionalization. Key steps include:
- Condensation reactions to introduce the dichlorophenylamino-methylidene group.
- Cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the triazolopyridazine moiety.
Intermediates should be characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using software like SHELX ) resolves stereochemical ambiguities.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires systematic variation of parameters:
- Temperature control : Higher temperatures may accelerate kinetics but risk side reactions (e.g., decomposition of the triazolopyridazine group).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor condensation .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., p-TsOH) can improve regioselectivity.
Use Design of Experiments (DoE) methodologies to statistically model interactions between variables, as demonstrated in flow-chemistry optimizations .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons from dichlorophenyl at δ 7.2–7.8 ppm) and confirm conjugation via chemical shifts.
- FT-IR : Detect functional groups (e.g., C=O stretch in pyrazolone at ~1650 cm⁻¹).
- UV-Vis : Assess π-π* transitions in the triazolopyridazine system (~300–350 nm).
- X-ray crystallography : Resolve E/Z isomerism in the methylidene group .
Advanced: How can computational methods predict electronic properties and guide functionalization?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) by aligning the triazolopyridazine moiety in active pockets.
- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attack, aiding in rational derivatization .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols.
- Antimicrobial susceptibility testing : Use microdilution methods (MIC determination) given structural analogs’ antifungal/antibacterial activities .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) due to pyrazolone’s reported anticancer properties .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Validate computational models : Compare DFT-derived dipole moments or logP values with experimental chromatographic data (e.g., HPLC retention times).
- Reassess binding hypotheses : Use molecular dynamics simulations to explore conformational flexibility missed in static docking.
- Statistical analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent effects in assays) .
Basic: What are the key structural analogs, and how do they inform SAR studies?
| Analog | Structural Variation | Impact on Activity |
|---|---|---|
| Methoxy-substituted | Replaces Cl on phenyl | Reduced hydrophobicity; altered binding affinity . |
| Dinitrophenyl derivatives | Adds nitro groups | Enhanced electrophilicity; increased reactivity . |
| Triazole-only analogs | Lacks pyridazine | Lower thermal stability; reduced bioactivity . |
Advanced: What strategies enhance stability during storage and in biological matrices?
- Lyophilization : Stabilize the compound in amorphous form to prevent hydrolysis of the pyrazolone ring.
- pH buffering : Store in neutral buffers (pH 6–8) to avoid acid/base degradation.
- Degradation pathway analysis : Use LC-MS/MS to identify byproducts under stress conditions (e.g., heat, light) .
Advanced: How can QSAR models be developed for this compound?
- Descriptor selection : Include electronic (HOMO energy), steric (molar volume), and topological (Wiener index) parameters.
- Training set : Use analogs from literature with reported IC₅₀ values (e.g., triazole derivatives ).
- Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness.
Basic: What are the best practices for resolving structural ambiguities in crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
